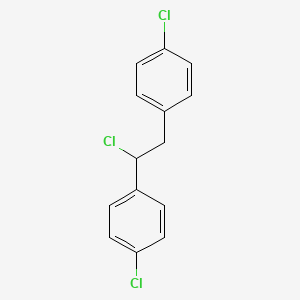

1,2-bis-(4-Chlorophenyl)-1-chloroethane

Description

Properties

Molecular Formula |

C14H11Cl3 |

|---|---|

Molecular Weight |

285.6 g/mol |

IUPAC Name |

1-chloro-4-[1-chloro-2-(4-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H11Cl3/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,14H,9H2 |

InChI Key |

PWGQPZBXAXUSFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- DDT has three chlorine atoms on the ethane carbon, making it more chlorinated and heavier than DDMS .

- DDD , a reductive metabolite of DDT, retains two ethane-bound chlorines, while DDE (an oxidative metabolite) features a double bond, reducing molecular weight .

Environmental Fate and Persistence

- DDMS : Strongly adsorbs to soil organic matter, with moderate persistence due to slower degradation under anaerobic conditions .

- DDT : Highly persistent (half-life >15 years in soil), bioaccumulates in fatty tissues, and undergoes slow microbial degradation to DDD/DDE .

- DDE : More persistent than DDT due to its stable ethylene structure; resistant to further degradation .

Toxicity and Health Impacts

- DDMS : Linked to hepatotoxicity, nephrotoxicity, and neurotoxic effects in mammals; classified as hazardous waste .

- DDT : Acute neurotoxicity (sodium channel disruption); chronic exposure linked to reproductive and immune dysfunction .

- DDE: Endocrine-disrupting properties, notably anti-androgenic effects and implications for wildlife reproduction .

Analytical and Regulatory Considerations

Preparation Methods

Synthesis via Dehydrochlorination of DDT

The dehydrochlorination of DDT represents one of the earliest and most widely studied routes to p,p'-DDMS. This method involves the elimination of hydrochloric acid (HCl) from DDT under alkaline conditions. As detailed in patent , the process begins with the hydrodistillation of monochlorobenzene from a mixture containing DDT at 90–110°C, yielding molten 1,1-bis-(4-chlorophenyl)-2,2,2-trichloroethane. Subsequent treatment with a sodium hydroxide solution (50%) in the presence of dimethyl benzyl lauryl ammonium chloride as a phase-transfer catalyst facilitates dehydrochlorination at 100°C over 10 hours .

The reaction proceeds as follows:

DDMU is then subjected to mass chlorination at 90–100°C under ultraviolet light in the presence of azobisisobutyronitrile (AIBN) as a radical initiator . This step introduces a chlorine atom at the β-position, yielding p,p'-DDMS with a reported purity of 87–88% . Industrial implementations of this method prioritize the reuse of aqueous phases from prior reactions to enhance yield and reduce waste .

Chlorination of DDMU

DDMU (1-chloro-2,2-bis-(4-chlorophenyl)ethylene) serves as a direct precursor to p,p'-DDMS through catalytic chlorination. Patent describes a gas-phase chlorination process where DDMU is treated with chlorine gas at 90–100°C under UV irradiation. Mercury vapor lamps provide the necessary energy for homolytic cleavage of Cl₂, generating chlorine radicals that add to the ethylene double bond. The use of AIBN (3 kg per batch) ensures consistent radical initiation, achieving a conversion efficiency of >95% .

The stoichiometry of this reaction is:

Notably, this method avoids the use of solvents, simplifying downstream purification. However, the requirement for specialized UV equipment and strict temperature control limits its scalability compared to alkaline dehydrochlorination .

Photoredox-Catalyzed Synthesis

Recent advances in photoredox catalysis have enabled the synthesis of p,p'-DDMS under mild conditions. A 2021 study documented in demonstrates the use of aqua(cyano)heptamethyl cobyrinate (HME), a vitamin B₁₂ derivative, as a cobalt-based photocatalyst. In this method, DDT is irradiated with blue light (7 W) in dimethylformamide (DMF) containing a zinc/NH₄Cl reducing system. The reaction generates p,p'-DDMS via a radical intermediate, with a yield of 52% after optimization .

Key advantages of this approach include:

-

Ambient temperature operation (20–25°C).

-

Reduced energy consumption compared to thermal methods.

-

Compatibility with green chemistry principles due to minimal byproduct formation .

However, the moderate yield and high cost of the cobalt catalyst currently hinder large-scale adoption.

Alternative Halogenation Reactions

A novel halogenation strategy reported in utilizes chloroiodomethane (CH₂ClI) and 4,4'-dichlorobenzophenone as starting materials. The reaction proceeds via a two-stage mechanism:

-

Lithiation : Methyllithium (MeLi) in tetrahydrofuran (THF) at -78°C generates a benzophenone enolate.

-

Quenching : Addition of hexylsilane and tris(pentafluorophenyl)borate in dichloromethane facilitates C–Cl bond formation, yielding p,p'-DDMS with an 86% isolated yield .

This method is summarized by:

The use of low temperatures and chemoselective reagents minimizes side reactions, making this route highly efficient for laboratory-scale synthesis .

Comparative Analysis of Preparation Methods

Table 1 synthesizes critical data from the reviewed methods:

Industrial Considerations

The dehydrochlorination route remains dominant in industrial settings due to its high yield and compatibility with existing DDT infrastructure . However, environmental concerns associated with DDT handling have spurred interest in alternative methods. The halogenation approach described in offers a DDT-free pathway but requires costly reagents like methyllithium. Photoredox catalysis, while environmentally benign, demands further optimization to compete with conventional thermal processes .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-bis-(4-chlorophenyl)-1-chloroethane, and what analytical methods validate its purity?

- Methodology : Synthesis often involves Friedel-Crafts alkylation or halogenation of precursor aromatic compounds. For validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular structure and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% as per commercial standards) . Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical ambiguities in intermediates .

Q. What are the acute and chronic toxicity profiles of this compound in mammalian models?

- Methodology : Acute toxicity studies in rodents (e.g., LD₅₀ determination) show neurotoxic effects at high doses, while chronic exposure assays reveal hepatorenal damage via histopathology and serum biomarker analysis (e.g., ALT, creatinine). Reference the Material Safety Data Sheet (MSDS) for handling guidelines .

Q. How does this compound interact with environmental matrices like soil and water?

- Methodology : Conduct adsorption-desorption experiments using batch equilibrium methods with varying soil organic matter content. High soil adsorption coefficients (log Kₒc > 4) suggest strong binding to organic matter, reducing bioavailability but increasing persistence .

Advanced Research Questions

Q. What microbial consortia degrade this compound, and what metabolic pathways are involved?

- Methodology : Isolate DDT-degrading strains (e.g., Stenotrophomonas sp.) from contaminated soils. Use isotopic labeling (¹⁴C) to track degradation products (e.g., DDE, DDD) and characterize enzymes (e.g., dehalogenases) via proteomics . Anaerobic pathways may involve reductive dechlorination .

Q. How do stereochemical variations in degradation intermediates influence ecotoxicological outcomes?

- Methodology : Compare toxicity of cis- vs. trans-isomers using Daphnia magna acute toxicity tests and zebrafish embryo assays. Pair with computational modeling (e.g., QSAR) to predict isomer-specific bioaccumulation .

Q. What advanced spectroscopic techniques resolve structural ambiguities in complex environmental mixtures containing this compound?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) to differentiate co-eluting metabolites. Synchrotron-based X-ray absorption spectroscopy (XAS) can map chlorine bonding patterns in soil samples .

Data Contradictions and Resolution Strategies

Q. Discrepancies in reported Henry’s Law constants for this compound: How to reconcile experimental vs. computational values?

- Resolution : Experimental values from headspace gas analysis (e.g., EPICS method) may conflict with quantum mechanical calculations (e.g., COSMO-RS). Validate using temperature-dependent partitioning experiments and adjust for matrix effects (e.g., ionic strength) .

Q. Conflicting data on biodegradation half-lives in aerobic vs. anaerobic conditions: Which factors drive variability?

- Resolution : Conduct microcosm studies under controlled redox potentials. Measure microbial community shifts via 16S rRNA sequencing to identify keystone species driving degradation rates .

Critical Research Gaps

- Metabolite Identification : Lack of high-resolution data on hydroxylated or carboxylated derivatives in environmental samples.

- Long-Term Ecotoxicity : Limited multigenerational studies on aquatic invertebrates.

- Field vs. Lab Discrepancies : Need for in situ validation of lab-scale degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.